N-Acetyl-DL-glufosinate-d3 (hydrate) is a stable isotope-labeled compound primarily utilized in scientific research, particularly in the study of metabolic pathways and environmental fate of herbicides. This compound is classified under stable isotope-labeled chemicals, which are essential for tracing and quantifying biological processes. The molecular formula for N-Acetyl-DL-glufosinate-d3 (hydrate) is CHDNOP, with a molecular weight of 243.21 g/mol. It is an ammonium salt derivative of glufosinate, which is a well-known herbicide used in agriculture .
The synthesis of N-Acetyl-DL-glufosinate-d3 (hydrate) involves several key steps:
The synthesis may be conducted under controlled conditions to ensure high purity and yield. Techniques such as high-performance liquid chromatography (HPLC) are often employed to purify the final product and confirm its identity through mass spectrometry .
The molecular structure of N-Acetyl-DL-glufosinate-d3 (hydrate) features a central carbon backbone with various functional groups:
The structural representation can be summarized using the SMILES notation: O=C(C(CCP(C)(O)=O)NC(C([2H])([2H])[2H])=O)[O-].[NH4+] .
N-Acetyl-DL-glufosinate-d3 (hydrate) participates in various chemical reactions relevant to its function as a herbicide:
These reactions are significant for understanding how the compound behaves in agricultural settings and its environmental degradation pathways. Studies often utilize isotopic labeling to track these transformations in vivo and in vitro .
The mechanism of action of N-Acetyl-DL-glufosinate-d3 (hydrate) primarily involves inhibiting the enzyme glutamine synthetase. This inhibition disrupts nitrogen metabolism in plants, leading to cell death:
Research indicates that this compound's effectiveness as a herbicide can be quantitatively assessed using techniques that leverage its stable isotope labeling properties .
Relevant data from studies highlight that the compound maintains high purity (>95%) which is crucial for accurate experimental results .
N-Acetyl-DL-glufosinate-d3 (hydrate) finds various applications in scientific research:
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6